Gemcitabine Hydrochloride

Description

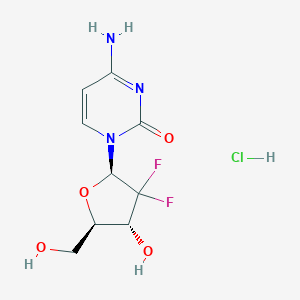

Structure

2D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDEIYWILRZIA-OSZBKLCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95058-81-4, 103882-84-4 | |

| Record name | Gemcitabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047849 | |

| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122111-03-9 | |

| Record name | Gemcitabine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemcitabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMCITABINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Gemcitabine Hydrochloride

Cellular Uptake and Transport of Gemcitabine (B846) Hydrochloride

As a hydrophilic molecule, gemcitabine does not readily diffuse across the cell membrane and relies on specialized nucleoside transporters for cellular entry newdrugapprovals.orgnih.govuni-freiburg.dechembase.cninvivochem.cnnih.gov.

Role of Human Equilibrative Nucleoside Transporters (hENTs)

Human equilibrative nucleoside transporters (hENTs) are crucial for the cellular uptake of gemcitabine. Among these, human equilibrative nucleoside transporter 1 (hENT1) is identified as a major transporter responsible for the drug's entry into cancer cells newdrugapprovals.orgchembase.cninvivochem.cnnih.gov. hENT1 facilitates gemcitabine uptake with high affinity but a relatively low capacity, while hENT2, another member of this family, exhibits lower affinity but higher capacity for transport. Research findings indicate a strong correlation between the expression levels of hENT1 in tumor cells and the effectiveness of gemcitabine-based therapies, with higher hENT1 expression often predicting improved treatment outcomes and patient survival newdrugapprovals.orgchembase.cn. Deficiency or decreased expression of hENT1 has been associated with reduced gemcitabine uptake and acquired drug resistance in various in vitro studies chembase.cnnih.gov.

Role of Human Concentrative Nucleoside Transporters (hCNTs)

Human concentrative nucleoside transporters (hCNTs), including hCNT1, hCNT2, and hCNT3, also contribute to the cellular uptake of gemcitabine newdrugapprovals.orgnih.gov. Unlike hENTs, hCNTs mediate the unidirectional transport of nucleosides, often coupled with the movement of sodium ions. Their involvement underscores the multi-faceted nature of gemcitabine's entry into target cells.

Intracellular Metabolism and Activation of Gemcitabine Hydrochloride

Once inside the cell, gemcitabine, a prodrug, undergoes a series of sequential phosphorylation steps to become its pharmacologically active nucleotide derivatives wikipedia.orgfrontiersin.orgnewdrugapprovals.orgnih.govuni-freiburg.dechembase.cninvivochem.cn.

Initial Phosphorylation by Deoxycytidine Kinase (dCK) to Gemcitabine Monophosphate (dFdCMP)

The crucial first step in gemcitabine's intracellular activation is its phosphorylation by deoxycytidine kinase (dCK) wikipedia.orgfrontiersin.orgnewdrugapprovals.orgnih.govuni-freiburg.dechembase.cninvivochem.cn. This reaction converts gemcitabine (dFdC) into its monophosphate form, gemcitabine monophosphate (dFdCMP). Deoxycytidine kinase is considered the primary and rate-limiting enzyme in this biotransformation pathway newdrugapprovals.orgnih.govuni-freiburg.de. Although less significant, the extra-mitochondrial thymidine (B127349) kinase 2 can also phosphorylate gemcitabine to a minor extent wikipedia.orgnewdrugapprovals.org.

Subsequent Phosphorylation to Diphosphate (B83284) (dFdCDP) and Triphosphate (dFdCTP) Forms

Following the initial phosphorylation, dFdCMP is further phosphorylated by other nucleoside kinases to produce the active diphosphate and triphosphate metabolites. Specifically, nucleoside monophosphate kinase (e.g., UMP/CMP kinase (CMPK1)) phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP) nih.govuni-freiburg.de. Subsequently, nucleoside-diphosphate kinase (NDPK) converts dFdCDP to gemcitabine triphosphate (dFdCTP) nih.govuni-freiburg.de.

These phosphorylated metabolites are the active forms responsible for gemcitabine’s cytotoxic effects:

Gemcitabine diphosphate (dFdCDP) primarily acts as a potent inhibitor of ribonucleotide reductase (RR) wikipedia.orgfrontiersin.orgnewdrugapprovals.orgnih.govuni-freiburg.deinvivochem.cn. Ribonucleotide reductase is an enzyme critical for converting ribonucleotides into deoxyribonucleotides, which are essential building blocks for DNA synthesis frontiersin.orgnih.govuni-freiburg.de. By inhibiting RR, dFdCDP leads to a depletion of the intracellular deoxycytidine triphosphate (dCTP) pool, thereby reducing competition for the incorporation of dFdCTP into DNA wikipedia.orgfrontiersin.orguni-freiburg.de. This reduction in dCTP also enhances the "self-potentiation" of gemcitabine's activity wikipedia.org.

Gemcitabine triphosphate (dFdCTP) is incorporated directly into elongating DNA strands during the S-phase of the cell cycle frontiersin.orgnih.govuni-freiburg.deinvivochem.cn. Once dFdCTP is incorporated, it allows for the addition of only one more natural deoxynucleotide before effectively terminating the DNA chain elongation, a process known as "masked chain termination" nih.govuni-freiburg.de. This "masked" termination prevents the cell's normal DNA repair mechanisms (such as 3′5′-exonuclease activity) from recognizing and removing the faulty gemcitabine nucleotide, leading to irreparable DNA damage, inhibition of DNA synthesis, and ultimately, programmed cell death (apoptosis) frontiersin.orguni-freiburg.de. dFdCTP can also interfere with RNA synthesis invivochem.cn.

Inactivation Pathways: Deamination by Cytidine (B196190) Deaminase (CDA) to dFdU and Dephosphorylation by 5′-Nucleotidases (5′-NTs)

While undergoing activation, gemcitabine and its metabolites are also subject to inactivation pathways. The primary route of inactivation involves the deamination of gemcitabine by cytidine deaminase (CDA) wikipedia.orgnewdrugapprovals.orgnih.govinvivochem.cn. This enzyme converts gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU) wikipedia.orgnewdrugapprovals.orgnih.govinvivochem.cn. This deamination can occur both intracellularly and extracellularly, with dFdU being the predominant metabolite found in the plasma and urine of treated patients, typically excreted from the cell wikipedia.org. High CDA activity can significantly limit the intracellular accumulation of active gemcitabine metabolites.

Another important inactivation pathway involves the dephosphorylation of gemcitabine monophosphate (dFdCMP) nih.gov. Enzymes known as 5′-nucleotidases (5′-NTs), particularly cytosolic 5′-nucleotidase 1A (NT5C1A), play a role in dephosphorylating dFdCMP back to the prodrug gemcitabine (dFdC) nih.gov. This dephosphorylation effectively prevents the formation of the active diphosphate and triphosphate forms, thereby limiting the cytotoxicity of gemcitabine. Cytosolic nucleotidases, in general, contribute to regulating nucleotide levels and can dephosphorylate therapeutically relevant nucleotide analogs.

Table of Compound Names and PubChem CIDs

Pharmacological Effects of this compound Metabolites

The primary pharmacological effects of this compound are mediated by its active metabolites, dFdCTP and dFdCDP, which disrupt cellular processes critical for cancer cell proliferation and survival nih.govdrugbank.compatsnap.compatsnap.compharmgkb.org.

DNA Synthesis Inhibition by Gemcitabine Triphosphate (dFdCTP)

Gemcitabine triphosphate (dFdCTP) is a key active metabolite directly involved in inhibiting DNA synthesis patsnap.compatsnap.compharmgkb.orgnih.gov. Its mechanism of action primarily involves its incorporation into the nascent DNA strand, leading to replication errors and ultimately halting DNA elongation nih.govpatsnap.comnih.govpatsnap.compharmgkb.orgpharmgkb.orgclinicaltrials.govpfizermedicalinformation.comresearchgate.netwikipedia.orgnih.gov.

Gemcitabine triphosphate (dFdCTP) acts as a potent competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase nih.govdrugbank.compatsnap.compharmgkb.orgclinicaltrials.govpfizermedicalinformation.complos.orgresearchgate.net. This competition is crucial because dFdCTP structurally mimics dCTP, allowing it to be recognized and incorporated into the elongating DNA strand during the S-phase of the cell cycle patsnap.complos.orgresearchgate.net. The subsequent decrease in cellular dCTP pools, primarily due to the action of dFdCDP (discussed in 2.3.2), further favors dFdCTP's incorporation into DNA, representing a self-potentiating mechanism of gemcitabine nih.govdrugbank.compharmgkb.orgclinicaltrials.govpfizermedicalinformation.comaacrjournals.org. This reduction in dCTP levels reduces the competition for gemcitabine triphosphate for incorporation into DNA drugbank.compharmgkb.orgclinicaltrials.gov.

A distinctive feature of dFdCTP's action is its "masked chain termination" mechanism nih.govnih.govpatsnap.compharmgkb.orgbccancer.bc.capharmgkb.orgclinicaltrials.govaacrjournals.orgresearchgate.netwikipedia.orgnih.govresearchgate.net. After dFdCTP is incorporated into the DNA strand, DNA polymerase is capable of adding one more natural nucleotide nih.govnih.govpharmgkb.orgclinicaltrials.govpfizermedicalinformation.comresearchgate.netwikipedia.orgnih.govresearchgate.net. However, the presence of the two fluorine atoms on the 2' carbon of gemcitabine prevents the addition of further nucleotides, effectively halting DNA elongation patsnap.comclinicaltrials.govwikipedia.org. This unique characteristic, where the gemcitabine nucleotide is not the terminal base but rather in a penultimate position, allows it to evade the cell's normal proof-reading exonucleases and DNA repair enzymes that might otherwise remove the faulty base nih.govpharmgkb.orgpharmgkb.orgclinicaltrials.govwikipedia.orgnih.govresearchgate.net. This resistance to repair locks the drug into the DNA, leading to irreparable errors and ultimately triggering cell death nih.govpharmgkb.orgwikipedia.org.

Ribonucleotide Reductase (RR) Inhibition by Gemcitabine Diphosphate (dFdCDP)

Gemcitabine diphosphate (dFdCDP) is another active metabolite that significantly contributes to gemcitabine's cytotoxic effects through the inhibition of ribonucleotide reductase (RR) nih.govdrugbank.compatsnap.comnih.govpatsnap.compharmgkb.orgpharmgkb.orgclinicaltrials.govpfizermedicalinformation.comaacrjournals.orgpnas.orgresearchgate.netplos.orgresearchgate.netaacrjournals.orgnih.govfishersci.atresearchgate.net. Ribonucleotide reductase is a crucial enzyme responsible for catalyzing the reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential precursors for DNA synthesis and repair nih.govpatsnap.compatsnap.compharmgkb.orgpnas.orgaacrjournals.org. dFdCDP is known to be a potent inhibitor of RR, and its inhibition mechanism involves forming a covalent adduct to the catalytic subunit (RRM1) or scavenging the free radical cofactor of RR nih.govresearchgate.net. While the exact mechanism of inhibition is still being elucidated, studies suggest that the R1 subunit of RR is the targeted subunit in the presence of reductants found inside cells aacrjournals.orgnih.govresearchgate.net.

The inhibition of ribonucleotide reductase by dFdCDP leads to a significant reduction in the intracellular pools of deoxynucleotide triphosphates (dNTPs), particularly dCTP nih.govdrugbank.compatsnap.compharmgkb.orgpharmgkb.orgpfizermedicalinformation.compnas.orgnih.govresearchgate.netnih.govplos.orgaacrjournals.orgpnas.org. This depletion of natural DNA building blocks further enhances the efficacy of gemcitabine. By lowering the concentration of dCTP, dFdCDP indirectly increases the competitive advantage of dFdCTP for incorporation into DNA, thereby potentiating its own cytotoxic effect nih.govdrugbank.compharmgkb.orgpharmgkb.orgclinicaltrials.govpfizermedicalinformation.comaacrjournals.org. This dual action, where one metabolite inhibits the production of natural nucleotides while the other competes for their place in DNA, creates a synergistic effect that significantly disrupts DNA synthesis and replication in rapidly dividing cancer cells patsnap.compatsnap.com.

Induction of Apoptosis and Cell Cycle Arrest by this compound

This compound ultimately induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells as a result of its interference with DNA synthesis and integrity drugbank.compatsnap.compatsnap.compharmgkb.orgbccancer.bc.capharmgkb.orgclinicaltrials.govwikipedia.orgnih.govplos.orgnih.govnih.gove-century.usoncotarget.com. The incorporation of dFdCTP into DNA leads to faulty DNA that cannot be properly replicated or repaired, triggering cellular stress responses and damage-signaling pathways that culminate in apoptosis patsnap.compatsnap.compharmgkb.orgbccancer.bc.capharmgkb.orgclinicaltrials.govnih.govoncotarget.com.

Gemcitabine predominantly induces cell cycle arrest in the S-phase, which is the DNA synthesis phase drugbank.comnih.govpatsnap.comwikipedia.orgplos.orgnih.govnih.gove-century.us. This S-phase arrest is a direct consequence of DNA damage and stalled DNA replication forks caused by dFdCTP incorporation nih.gove-century.us. Higher concentrations of gemcitabine can also lead to cell cycle arrest in the G1 and G2/M phases and induce apoptosis wikipedia.orgnih.govnih.gov. The interruption of DNA synthesis and replication by gemcitabine's metabolites is central to its ability to block cell cycle progression and induce cell death in malignant cells patsnap.compatsnap.comnih.govnih.gov.

Self-Potentiation Mechanisms of this compound

A distinguishing feature of this compound's pharmacology is its "self-potentiation" mechanism, a unique property that significantly amplifies its antitumour efficacy nih.gov. This effect arises from the interplay of its active metabolites on key enzymatic pathways, ultimately leading to enhanced drug retention and incorporation into DNA.

The core mechanisms contributing to gemcitabine's self-potentiation include:

Inhibition of Ribonucleotide Reductase (RR) and Deoxynucleotide Pool Depletion: As detailed previously, dFdCDP robustly inhibits RR. This inhibition drastically reduces the cellular concentrations of natural dNTPs, especially dCTP drugbank.compatsnap.commassivebio.comnih.govtmda.go.tzresearchgate.net. With lower levels of competing natural substrates, the probability of dFdCTP being incorporated into nascent DNA chains is significantly increased, thereby enhancing the drug's effectiveness in causing DNA chain termination drugbank.compatsnap.commassivebio.comphysiology.orgtmda.go.tzresearchgate.net.

Inhibition of dCMP Deaminase: Elevated intracellular concentrations of dFdCTP have been shown to inhibit dCMP deaminase. This inhibition contributes to the self-potentiation effect by preserving the intracellular pool of dFdCMP, which can then be efficiently phosphorylated to the active diphosphate and triphosphate forms, thus sustaining the cytotoxic cascade nih.gov.

Effect on CTP Synthetase: dFdCTP can also inhibit CTP synthetase, an enzyme involved in RNA synthesis. This inhibition leads to a depletion of CTP, which in turn can indirectly affect dCTP synthesis, further contributing to the imbalance of nucleotide pools that favors gemcitabine's action nih.gov.

Prolonged Intracellular Accumulation: Gemcitabine exhibits the ability to reduce the metabolism and elimination of its active metabolites from the target cancer cells drugbank.com. This leads to sustained high intracellular concentrations of dFdCDP and dFdCTP, prolonging their cytotoxic effects and providing a temporal advantage in disrupting cancer cell replication drugbank.com.

Modulation of dCK Activity: The depletion of the natural dCTP pool, due to RR inhibition, influences deoxycytidine kinase (dCK) activity. Since dCK activity is regulated by dCTP levels, its decrease promotes the phosphorylation of gemcitabine, increasing the intracellular levels of dFdCTP and enhancing the ratio of dFdCTP to dCTP, making dFdCTP more likely to be incorporated into DNA researchgate.net.

Inhibition of Thymidylate Synthase: Recent research indicates that gemcitabine, possibly via its phosphorylated metabolite dFdUMP, can inhibit thymidylate synthase nih.gov. This adds another layer to its multi-pronged attack on nucleotide metabolism, further disrupting the resources necessary for DNA synthesis.

This intricate network of inhibitory actions on various enzymes involved in nucleotide metabolism and DNA synthesis, coupled with prolonged intracellular retention, collectively constitutes the self-potentiation mechanisms of this compound, distinguishing its pharmacological profile and contributing to its broad-spectrum antitumour activity.

Key Gemcitabine Metabolites and Their Cellular Targets

| Metabolite | Primary Enzyme Target(s) | Cellular Effect |

| Gemcitabine Monophosphate (dFdCMP) | - | Intermediate in activation pathway. |

| Gemcitabine Diphosphate (dFdCDP) | Ribonucleotide Reductase (RR) | Potent inhibition of RR, leading to depletion of deoxyribonucleotide pools (e.g., dCTP), thus reducing competition for dFdCTP incorporation into DNA drugbank.compatsnap.commassivebio.comnih.govtmda.go.tzresearchgate.netfishersci.at. |

| Gemcitabine Triphosphate (dFdCTP) | DNA Polymerases, dCMP Deaminase, CTP Synthetase | Competes with dCTP for DNA incorporation, causing "masked DNA chain termination" and inhibiting DNA synthesis drugbank.compatsnap.comphysiology.orgbccancer.bc.catmda.go.tznih.govresearchgate.net. Inhibits dCMP deaminase nih.gov. Inhibits CTP synthetase, affecting RNA synthesis and dCTP levels nih.gov. Also incorporated into RNA massivebio.comnih.gov. |

| 2′,2′-difluorodeoxyuridine (dFdU) | - | Inactive metabolite, formed by deamination by cytidine deaminase (CDA) drugbank.commassivebio.comphysiology.orgnih.gov. |

Mechanisms of Resistance to Gemcitabine Hydrochloride

Cell-Intrinsic Resistance Mechanisms to Gemcitabine (B846) Hydrochloride

Cell-intrinsic resistance refers to changes within the cancer cells themselves that allow them to evade the cytotoxic effects of gemcitabine hydrochloride. These mechanisms are critical determinants of treatment outcome and are a major focus of research aimed at improving the therapeutic efficacy of this drug.

This compound is a hydrophilic molecule and therefore requires specialized protein channels, known as nucleoside transporters, to enter cancer cells. nih.govwjgnet.com The expression and function of these transporters are crucial for the drug's activity.

The human equilibrative nucleoside transporter 1 (hENT1) is the primary transporter responsible for the uptake of this compound into cancer cells. nih.govnih.goviiarjournals.org A reduction in the amount of hENT1 on the cell surface directly limits the intracellular concentration of the drug, thereby diminishing its cytotoxic effects. iiarjournals.orgmdpi.com

The process of epithelial-to-mesenchymal transition (EMT), a cellular program associated with increased cancer cell motility and invasion, has been linked to decreased hENT1 expression and a subsequent loss of gemcitabine sensitivity. nih.gov This suggests that the molecular changes occurring during EMT can directly contribute to drug resistance by altering transporter function. nih.gov

| Factor | Consequence of Alteration | Impact on this compound | Reference |

| hENT1 | Downregulation or absence | Reduced intracellular drug concentration | nih.govnih.goviiarjournals.orgmdpi.comresearchgate.net |

| Inhibition of transporter function | Chemoresistance | wjgnet.com | |

| Association with EMT | Decreased expression and mislocalization | nih.gov |

Once inside the cell, this compound must be metabolized to its active forms to exert its anticancer effects. This process involves a series of enzymatic reactions, and alterations in the activity of these enzymes can profoundly impact drug efficacy. nih.govresearchgate.net

Deoxycytidine kinase (dCK) is the enzyme responsible for the initial and rate-limiting step in the activation of this compound. mdpi.comiiarjournals.orgaacrjournals.org It phosphorylates the drug to its monophosphate form, which is then further converted to the active diphosphate (B83284) and triphosphate metabolites. iiarjournals.orgaacrjournals.org

A decrease in the expression or activity of dCK is a well-established mechanism of both acquired and intrinsic resistance to this compound. iiarjournals.orgnih.govwiley.com Studies have shown that cancer cell lines with acquired resistance to gemcitabine often exhibit significantly reduced levels of dCK. iiarjournals.orgnih.goviiarjournals.orgnih.gov In some cases, inactivating mutations in the dCK gene are found exclusively in gemcitabine-resistant cells. nih.gov Conversely, increasing dCK expression can re-sensitize resistant cells to the drug. iiarjournals.org The knockdown of dCK in sensitive parental cell lines has been shown to confer resistance to gemcitabine. nih.gov A clear correlation between dCK levels and gemcitabine sensitivity has been observed in various tumor models. aacrjournals.org

Ribonucleotide reductase (RR) is a key enzyme in DNA synthesis and a primary target of this compound's active metabolite, gemcitabine diphosphate (dFdCDP). nih.govaacrjournals.org RR consists of two subunits, RRM1 and RRM2. nih.govaacrjournals.org Increased expression or activity of RR, particularly the RRM1 subunit, is a significant factor in this compound resistance. nih.govaacrjournals.orgresearchgate.net

Overexpression of RRM1 has been frequently observed in gemcitabine-resistant cancer cells. nih.govresearchgate.net High levels of RRM1 are associated with a decreased response to gemcitabine-containing therapies in several cancer types, including non-small cell lung cancer and pancreatic cancer. nih.govdovepress.com The proposed mechanism for this resistance is that elevated RRM1 levels increase the intracellular pool of deoxynucleotides (dNTPs), which then compete with the active form of this compound (dFdCTP) for incorporation into DNA. nih.gov This increased competition reduces the extent of drug-induced DNA chain termination. Furthermore, dNTPs can also inhibit the activity of dCK, the enzyme that activates this compound, creating a dual mechanism of resistance. nih.gov Silencing RRM1 expression using techniques like small interfering RNA (siRNA) has been shown to sensitize resistant tumors to this compound treatment. nih.gov

| Enzyme | Consequence of Alteration | Impact on this compound | Reference |

| dCK | Decreased expression or activity | Impeded drug activation | mdpi.comiiarjournals.orgaacrjournals.orgnih.govwiley.com |

| RR (RRM1) | Increased expression or activity | Increased dNTP pools, competition with active drug, inhibition of dCK | nih.govaacrjournals.orgresearchgate.netnih.govdovepress.com |

Cytidine (B196190) deaminase (CDA) is an enzyme that plays a crucial role in the inactivation of this compound. aacrjournals.orgnih.gov It catalyzes the conversion of this compound to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.govmdpi.comnih.gov

Increased activity of CDA can lead to rapid degradation of the drug, thereby reducing its availability for activation and subsequent cytotoxic effects. nih.govoaepublish.com This enzymatic inactivation represents a significant mechanism of resistance. oaepublish.com Studies have shown that tumor-associated macrophages can promote resistance of cancer cells to this compound by stimulating the upregulation of CDA. tandfonline.com The inactive metabolite, dFdU, can also compete with this compound for uptake by nucleoside transporters, further contributing to resistance by indirectly reducing the amount of active drug entering the cell. mdpi.com

Aberrant Metabolic Enzyme Activity

Increased Deoxycytidylate Deaminase (dCTD) Activity

Deoxycytidylate deaminase (dCTD) is an enzyme that plays a role in the metabolic pathway of gemcitabine. It converts gemcitabine monophosphate (dFdCMP) to its inactive metabolite, difluorodeoxyuridine monophosphate (dFdUMP). spandidos-publications.com This action can reduce the amount of active gemcitabine available to be converted into its triphosphate form (dFdCTP), which is responsible for its cytotoxic effects by inhibiting DNA synthesis. spandidos-publications.comjuniperpublishers.com

| Research Finding | Cell/Model Type | Impact on Gemcitabine Resistance | Reference |

| Decreased dCTD expression leads to reduced gemcitabine self-potentiation. | Breast Cancer Cells | Increased Resistance | spandidos-publications.com |

| The Asp58 variant of the dCTD allozyme has significantly lower activity for gemcitabine monophosphate. | Recombinant Protein | Potentially Decreased Resistance | aacrjournals.org |

| Increased dCTD mRNA and protein expression was observed in gemcitabine-resistant triple-negative breast cancer cells. | Triple-Negative Breast Cancer Cells | Increased Resistance | spandidos-publications.com |

DNA Repair Pathway Modulation

Gemcitabine's primary mechanism of action involves its incorporation into DNA, leading to strand termination and the stalling of replication forks, which causes significant DNA damage. juniperpublishers.com Consequently, the cell's DNA repair mechanisms are a critical factor in determining its sensitivity or resistance to the drug. The activation of DNA damage checkpoint pathways, such as the ATR/Chk1 and ATM pathways, is a known response to the replication stress induced by gemcitabine. juniperpublishers.com

Studies have shown that cancer cells can develop resistance by upregulating various DNA repair pathways. juniperpublishers.comfrontiersin.org Preliminary research suggests that many genes involved in DNA repair are transcriptionally induced following gemcitabine treatment. juniperpublishers.com This induction appears to be mediated by the activation of DNA damage checkpoint pathways. juniperpublishers.com By enhancing their capacity to repair gemcitabine-induced DNA lesions, cancer cells can overcome the drug's cytotoxic effects and continue to proliferate. frontiersin.orgresearchgate.net For example, resistant cells may exhibit biochemical changes that allow them to bypass damaged DNA adducts through processes like translesion DNA synthesis (TLS). researchgate.net

Dysregulation of Apoptosis Pathways

The ultimate goal of chemotherapy is to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Resistance to gemcitabine is frequently associated with the dysregulation of apoptotic pathways. nih.govtandfonline.com Cancer cells can acquire an apoptosis-resistant phenotype by altering the expression of key regulatory proteins. nih.gov

One common mechanism involves the upregulation of anti-apoptotic proteins such as Bcl-xL, Mcl-1, and FLIP, and the downregulation of pro-apoptotic proteins like Bak, Bax, and Bim. nih.gov Analysis of pancreatic ductal adenocarcinoma (PDAC) specimens has revealed significantly higher levels of anti-apoptotic mediators and lower levels of pro-apoptotic mediators compared to normal pancreatic tissue. nih.gov This imbalance shifts the cellular signaling towards survival, even in the presence of DNA damage caused by gemcitabine. Epigenetic modifications, such as changes in histone methylation at the promoter regions of these apoptosis-related genes, have been identified as a key mechanism for this dysregulation. nih.govspringermedizin.de

Activation of Survival Signaling Pathways

In addition to specific alterations in drug metabolism and DNA repair, the activation of general pro-survival signaling pathways is a major contributor to gemcitabine resistance. nih.govwjgnet.com These pathways promote cell growth, proliferation, and survival, effectively counteracting the cytotoxic effects of the drug.

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation and survival that is often dysregulated in cancer. iiarjournals.org Aberrant activation of this pathway has been implicated in chemoresistance to gemcitabine. iiarjournals.orgresearchgate.net Studies have shown that cancer cells with high basal levels of phosphorylated ERK (pERK) tend to be more resistant to gemcitabine. iiarjournals.orgnih.gov Conversely, inhibiting the MAPK/ERK pathway, for instance with MEK inhibitors, can increase the cytotoxic effect of gemcitabine. iiarjournals.org Gemcitabine treatment itself can paradoxically induce the activation of ERK, which may represent a feedback mechanism that promotes cell survival and resistance. pharmgkb.orgmdpi.com

| Cell Line | Basal pERK Expression | Gemcitabine Sensitivity | Reference |

| PANC-1 | High | Most Resistant | iiarjournals.org |

| MIA-PaCa-2 | Low | Most Sensitive | iiarjournals.org |

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical pro-survival signaling route that is frequently hyperactivated in various cancers. nih.govspandidos-publications.com Its activation is a well-established mechanism of resistance to gemcitabine. nih.goviiarjournals.org In gemcitabine-resistant breast cancer cells, for example, an increase in phosphorylated Akt (p-Akt) has been observed, indicating activation of this pathway. nih.gov The PI3K/Akt pathway promotes cell survival and proliferation and can be negatively regulated by the MEK/MAPK and mTOR pathways. nih.govdovepress.com Inhibition of the PI3K/Akt pathway has been shown to enhance gemcitabine-induced apoptosis in cancer cells. spandidos-publications.com In some cases, gemcitabine treatment itself can lead to the activation of Akt, suggesting a feedback loop that contributes to resistance. nih.gov

Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in cell survival, inflammation, and immunity. researchgate.net Constitutive activation of NF-κB is a hallmark of many cancers and is a significant factor in chemoresistance, including resistance to gemcitabine. thno.orgspandidos-publications.com Studies have shown that gemcitabine-resistant cancer cells often exhibit enhanced NF-κB activity. mdpi.com The activation of NF-κB can be triggered by various upstream signals and can lead to the expression of anti-apoptotic genes, thereby protecting cancer cells from gemcitabine-induced cell death. thno.orgencyclopedia.pub Inhibition of the NF-κB signaling pathway has been demonstrated to increase the sensitivity of tumor cells to gemcitabine chemotherapy. thno.orgmdpi.com

Downregulation of Hypoxia-Induced Pro-apoptotic Gene BNIP3

BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3) is a pro-apoptotic gene that plays a crucial role in cell death, particularly under hypoxic conditions. Research has demonstrated a link between the reduced expression of BNIP3 and resistance to gemcitabine. nih.govnih.gov In pancreatic cancer, for instance, downregulation of BNIP3 expression has been observed in over 90% of tissue specimens analyzed. nih.gov

Studies on pancreatic cancer cell lines have shown that those sensitive to gemcitabine tend to have high levels of BNIP3 expression. nih.gov Conversely, suppressing the expression of BNIP3 in cancer cells using techniques like small interfering RNA (siRNA) has been shown to significantly reduce gemcitabine-induced cytotoxicity. nih.govnih.gov This suggests that the loss of BNIP3 function helps cancer cells evade the apoptotic death signals initiated by gemcitabine treatment. nih.gov Mechanistically, FOXD1, a transcription factor, has been found to promote mitophagy by upregulating BNIP3, thereby reducing the sensitivity of nasopharyngeal carcinoma cells to gemcitabine. ijbs.com This evidence points to the downregulation of BNIP3 as a key intrinsic mechanism contributing to gemcitabine chemoresistance. nih.gov

Over-expression of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is central to signaling pathways initiated by integrins and the extracellular matrix (ECM). nih.gov It is involved in critical cellular processes such as survival, proliferation, and migration. tandfonline.com Overexpression and increased phosphorylation (activation) of FAK have been strongly implicated in chemoresistance in various cancers. nih.govtandfonline.com

In pancreatic cancer cell lines, a direct correlation has been found between the level of constitutive FAK phosphorylation at the Tyr397 site and the degree of intrinsic resistance to gemcitabine. nih.gov Cells with high levels of phosphorylated FAK (pFAK) are more resistant to the drug. nih.gov Furthermore, the interaction with ECM components like laminin (B1169045) can induce FAK phosphorylation, further promoting resistance in a process known as cell adhesion-mediated drug resistance (CAM-DR). nih.gov

Inhibition of FAK has been shown to reverse this resistance. Specific inhibition of FAK phosphorylation, either through RNA interference (RNAi), overexpression of a FAK inhibitor (FRNK), or small molecule inhibitors like PF-573,228, leads to increased sensitivity to gemcitabine. nih.gov This sensitization is associated with downstream effects, including reduced phosphorylation of Akt, decreased levels of the anti-apoptotic protein survivin, and ultimately, increased gemcitabine-induced apoptosis. nih.gov In bladder cancer, the upregulation of Niban apoptosis regulator 1 (NIBAN1) has been found to promote gemcitabine resistance by activating the FAK signaling pathway. nih.gov

Tumor Microenvironment (TME)-Mediated Resistance to this compound

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix, and signaling molecules that surrounds a tumor. This environment can profoundly influence a tumor's response to therapy, often promoting resistance.

Desmoplastic Stroma as a Barrier to this compound Delivery

A hallmark of certain cancers, particularly pancreatic ductal adenocarcinoma (PDAC), is an extensive desmoplastic or fibrotic reaction. nih.govliverpool.ac.uk This results in a dense stromal tissue, composed of fibroblasts, inflammatory cells, and a large amount of extracellular matrix proteins (like collagen), which can physically outnumber the cancer cells themselves. nih.govliverpool.ac.uk

This dense stroma is considered a major determinant of gemcitabine resistance primarily by acting as a physical barrier that impairs drug delivery. nih.govclinicaltrials.gov The poorly vascularized and highly fibrotic tissue limits the penetration of gemcitabine into the tumor, preventing it from reaching the cancer cells at therapeutic concentrations. clinicaltrials.govresearchgate.net Consequently, even if the cancer cells are intrinsically sensitive to the drug, the physical impediment created by the desmoplastic stroma renders the treatment ineffective. nih.gov

Hypoxia-Induced Resistance Mechanisms

Solid tumors often contain regions of low oxygen, a condition known as hypoxia. Hypoxia is a powerful driver of tumor progression and chemoresistance. mdpi.com The cellular response to hypoxia is primarily orchestrated by Hypoxia-Inducible Factors (HIFs), with HIF-1α being a master regulator. nih.govtandfonline.com

Under hypoxic conditions, HIF-1α becomes stabilized and activates the transcription of numerous target genes that help the cell adapt and survive, many of which also confer resistance to chemotherapy. mdpi.comtandfonline.com Chemotherapy itself, including gemcitabine, can induce HIF-1α expression even under normal oxygen conditions, further complicating treatment. nih.gov

HIF-1-dependent mechanisms of gemcitabine resistance include:

Upregulation of Drug Efflux Pumps: HIFs can increase the expression of ATP Binding Cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein) and ABCB1 (Multi-Drug Resistance Protein 1). mdpi.comtandfonline.com These transporters act as pumps on the cell surface, actively exporting chemotherapeutic agents like gemcitabine out of the cancer cell, thereby reducing their intracellular concentration and effectiveness. mdpi.com

Metabolic Reprogramming: In non-small cell lung cancer, HIF-1α can drive resistance by upregulating ABCB6, which leads to changes in heme metabolism and an increase in the antioxidant enzyme catalase. nih.gov Elevated catalase levels reduce the reactive oxygen species (ROS) that contribute to gemcitabine's cytotoxic effects, thereby promoting resistance. nih.gov

Induction of Autophagy: HIF-1 can induce autophagy, a cellular recycling process, by upregulating genes like BNIP3 and ATG5. mdpi.com While autophagy can have dual roles, in this context, it often serves as a survival mechanism that allows cancer cells to withstand the stress induced by chemotherapy. mdpi.com

The extent of hypoxia-induced resistance to gemcitabine can be substantial, with studies on hepatocellular carcinoma cell lines showing resistance increases ranging from approximately 20-fold to nearly 490-fold under hypoxic conditions compared to normal oxygen levels. nih.gov

Table 1: Hypoxia-Induced Resistance Factor (RF) for Gemcitabine in Hepatocellular Carcinoma (HCC) Cell Lines The Resistance Factor (RF) is calculated as the ratio of the drug's IC50 (half-maximal inhibitory concentration) under hypoxic conditions to its IC50 under normoxic conditions.

| Cell Line | Resistance Factor (RF) |

| BEL-7402 | Most resistant to gemcitabine under hypoxia |

| HepG2 | Variable resistance |

| SMMC-7721 | Variable resistance |

| Range of RF | 19.89 to 489.7 |

Source: Adapted from research on hypoxia-induced drug resistance in hepatoma cells. nih.gov

Role of Microbiome in this compound Chemoresistance

Recent investigations have uncovered a novel mechanism of chemoresistance mediated by the microbiome, the community of microorganisms residing within the tumor. nih.gov It has been discovered that bacteria, particularly those from the Gammaproteobacteria class, can colonize pancreatic tumors and directly contribute to gemcitabine resistance. nih.govelifesciences.org

The primary mechanism of this resistance is the bacterial metabolism of gemcitabine. tandfonline.com These bacteria can produce an enzyme called cytidine deaminase (CDA), which rapidly converts gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine. nih.govtandfonline.com This enzymatic degradation effectively neutralizes the drug within the tumor microenvironment before it can exert its anti-cancer effects on the tumor cells. nih.gov Studies have identified species of Enterobacter and Pseudomonas as being capable of producing CDA and conferring resistance. nih.gov This bacterial-mediated drug inactivation represents a significant extrinsic resistance mechanism, highlighting the complex interplay between the host, tumor, and its resident microbes. elifesciences.orgspandidos-publications.com

Strategies to Overcome Resistance to this compound

Addressing the diverse mechanisms of gemcitabine resistance requires multifaceted strategies targeting both intrinsic and extrinsic factors.

Targeting Resistance Pathways: One approach is to use inhibitors against the specific molecules that drive resistance. For example, since FAK overexpression is linked to resistance, small molecule FAK inhibitors are being investigated to resensitize tumors to gemcitabine. nih.govtandfonline.com Similarly, inhibiting the CHK1 protein, which is involved in DNA damage response, can enhance gemcitabine's efficacy in resistant non-small cell lung cancer cells. tandfonline.com

Modulating Gene Expression: Strategies to counteract gene-related resistance are also under development. The retinoid X receptor agonist bexarotene (B63655) has been shown to prevent and reverse gemcitabine resistance by modulating the amplification of the ribonucleotide reductase M1 (RRM1) gene, another key factor in gemcitabine metabolism and resistance. oncotarget.com

Overcoming Drug Delivery Barriers: To counter the desmoplastic stroma, researchers are exploring agents that can deplete or remodel this barrier. Inhibitors of the Hedgehog signaling pathway, for example, can diminish tumor-associated desmoplasia, thereby increasing the delivery and efficacy of gemcitabine. nih.gov

Targeting Hypoxia-Induced Pathways: Given the central role of HIF-1α in hypoxic resistance, targeting this transcription factor or its downstream effectors is a promising strategy. Inhibiting HIF-1α in combination with gemcitabine has been shown to restrain tumor proliferation and increase apoptosis in preclinical models. nih.gov

Nanoparticle Drug Delivery: Encapsulating gemcitabine or its lipophilic prodrugs (like 4-(N)-stearoyl gemcitabine) in nanoparticles is another advanced strategy. nih.govresearchgate.net This approach can help overcome resistance by altering the drug's transport into cells, protecting it from premature degradation, and potentially overcoming resistance mechanisms related to reduced expression of nucleoside transporters. nih.gov

Combination with Natural Compounds: Some natural compounds have shown potential in overcoming gemcitabine resistance. Curcumin, for instance, can synergistically enhance gemcitabine's efficacy in resistant cells by inducing apoptosis and cell cycle arrest. mdpi.com Other compounds like chrysin (B1683763) and flavokawain-B are also being explored for their ability to sensitize cancer cells to gemcitabine. mdpi.com

Table 2: Investigational Strategies to Overcome Gemcitabine Resistance

| Strategy | Target/Mechanism | Example Agent/Approach |

| FAK Inhibition | Inhibits Focal Adhesion Kinase signaling to reduce cell survival. | PF-573,228 nih.gov |

| Hedgehog Pathway Inhibition | Depletes desmoplastic stroma to improve drug delivery. | IPI-926 nih.gov |

| HIF-1α Inhibition | Blocks the master regulator of hypoxic response. | Targeting HIF-1α/ABCB6 signaling nih.gov |

| CHK1 Inhibition | Reverses resistance by targeting DNA damage response. | CHK1 inhibitors tandfonline.com |

| RRM1 Modulation | Prevents gene amplification associated with resistance. | Bexarotene oncotarget.com |

| Nanoparticle Formulation | Enhances intracellular drug delivery and overcomes transport deficiencies. | 4-(N)-stearoyl gemcitabine solid lipid nanoparticles nih.gov |

| Natural Compound Combination | Sensitizes cancer cells through various mechanisms (e.g., inducing apoptosis). | Curcumin, Chrysin mdpi.com |

Targeting Resistance Pathways

A primary approach to overcoming gemcitabine resistance involves the direct targeting of specific molecular pathways that become dysregulated in cancer cells. sciopen.com These pathways often control cell survival, proliferation, and apoptosis, and their aberrant activation allows tumors to evade the effects of chemotherapy. encyclopedia.pubiiarjournals.org

Developmental signaling pathways, such as Hedgehog (Hh), Wnt/β-Catenin, and Notch, which are typically active during embryonic development, can become reactivated in gemcitabine-resistant cancer cells. nih.govsciopen.com The activation of these pathways is linked to the inactivation of apoptosis, increased expression of drug efflux pumps, and the promotion of cancer stem cell characteristics. nih.gov For instance, activation of the Notch signaling pathway has been linked to the acquisition of an epithelial-mesenchymal transition (EMT) phenotype in gemcitabine-resistant pancreatic cancer cells. sciopen.com Similarly, elevated WNT5A expression can lead to resistance against gemcitabine-induced apoptosis. nih.gov Strategies to inhibit these pathways, such as using the heparan sulfate (B86663) mimetic PG545 to disrupt Wnt/β-Catenin signaling, have shown potential in sensitizing cancer cells to gemcitabine. nih.gov

The PI3K/Akt/mTOR signaling cascade is another critical pathway frequently activated in drug-resistant cancers. dovepress.com This pathway promotes cell survival and proliferation, and its activation is correlated with poor prognosis. dovepress.com Studies have shown that gemcitabine resistance in breast cancer cells is mediated by the activation of the PI3K/Akt pathway. dovepress.com Consequently, inhibitors targeting components of this pathway, such as PI3K inhibitors (e.g., LY294002) and mTOR inhibitors (e.g., rapamycin), have been investigated to reverse resistance. dovepress.comspandidos-publications.com Research has indicated that inhibiting the PI3K/Akt pathway can decrease the expression of downstream effectors and restore sensitivity to gemcitabine. dovepress.com

Evasion of apoptosis is a hallmark of cancer resistance, and the B-cell lymphoma 2 (BCL-2) family of proteins plays a central role in this process. nih.govplos.org Overexpression of anti-apoptotic proteins like BCL-XL is a key mediator of gemcitabine resistance. nih.gov Targeting these anti-apoptotic proteins can restore the cell's ability to undergo programmed cell death. For example, the BCL-XL-specific degrader DT2216 has been shown to synergize with gemcitabine, inducing cell death in pancreatic cancer cells by degrading BCL-XL. nih.gov Similarly, gossypol, which can decrease the expression of anti-apoptotic genes like BCL-2 and BCL-xl, has demonstrated a synergistic effect when combined with gemcitabine in resistant cells with high BCL-2 expression. plos.org

Other signaling pathways implicated in gemcitabine resistance include the NF-κB pathway, which regulates inflammation and cell survival, and the CXCR2 chemokine receptor axis, which is involved in inflammation and tumor progression. encyclopedia.pubbiorxiv.org Blocking NF-κB can, to some degree, diminish gemcitabine resistance. encyclopedia.pub Targeting the CXCR2 axis with antagonists has been shown to enhance therapeutic responses in therapy-resistant tumors, suggesting it is a critical pathway in mediating resistance. biorxiv.org

| Resistance Pathway | Mechanism of Action | Targeting Agent/Strategy | Research Finding | Source |

|---|---|---|---|---|

| Wnt/β-Catenin | Reactivation leads to resistance against gemcitabine-induced apoptosis. | PG545 (heparan sulfate mimetic), Masitinib (tyrosine kinase inhibitor) | PG545 disrupts signaling; Masitinib down-regulates the pathway, sensitizing pancreatic cancer cells to gemcitabine. | nih.gov |

| Notch Signaling | Activation linked to EMT and resistance. | Neutralizing antibodies against DLL4 (a Notch ligand) | Reduces the percentage of cancer stem cells in a gemcitabine-resistant mouse model. | nih.gov |

| PI3K/Akt/mTOR | Activation promotes cell survival and proliferation, mediating resistance. | LY294002 (PI3K inhibitor), Rapamycin (mTOR inhibitor), Bitter Melon Juice | Inhibitors can reverse enhanced proliferative ability. Bitter melon juice targets PI3K/Akt and ERK1/2 pathways. | dovepress.comspandidos-publications.com |

| Apoptosis Evasion (BCL-2 Family) | Overexpression of anti-apoptotic proteins like BCL-XL and BCL-2 prevents cell death. | DT2216 (BCL-XL degrader), Gossypol | DT2216 degrades BCL-XL, synergizing with gemcitabine. Gossypol down-regulates BCL-2 and BCL-xl. | nih.govplos.org |

| CXCR2 Axis | CXCR2 signaling contributes to therapy resistance. | SCH 479833, Navarixin (CXCR2 antagonists) | Combination with gemcitabine demonstrated superior antitumor activity compared to either agent alone in resistant models. | biorxiv.org |

| NF-κB Pathway | Activation eliminates the pro-apoptotic effects of gemcitabine. | Maslinic acid | Potentiates antitumor activities of gemcitabine by inhibiting NF-κB-mediated survival signaling. | sciopen.com |

Enhancing this compound Delivery within the Tumor Microenvironment

The tumor microenvironment (TME) presents significant physical and biological barriers that impede the delivery and efficacy of this compound. aacrjournals.orgkashanu.ac.ir Pancreatic cancer, in particular, is characterized by a dense desmoplastic stroma, rich in extracellular matrix components like hyaluronan and collagen, which creates high interstitial fluid pressure and limits vascular perfusion, thereby preventing the drug from reaching the tumor cells. kashanu.ac.irsemanticscholar.org

One strategy to overcome this stromal barrier is the enzymatic degradation of its components. kashanu.ac.ir The use of hyaluronidase (B3051955), an enzyme that breaks down hyaluronan, can disrupt the stromal matrix and enhance drug delivery. kashanu.ac.ir However, the effectiveness of this approach can be limited by suboptimal targeting and potential side effects. kashanu.ac.ir

A more advanced approach involves the use of nanoparticle-based drug delivery systems. kashanu.ac.irnih.gov Multifunctional lipid nanoparticles (LNPs) have been engineered to co-encapsulate gemcitabine and hyaluronidase. kashanu.ac.ir These "smart" LNPs can be designed to be pH-responsive, exploiting the acidic nature of the TME to release their payload in a controlled manner specifically at the tumor site. kashanu.ac.ir This targeted delivery enhances stromal degradation and maximizes the intracellular concentration of gemcitabine, while minimizing systemic toxicity. kashanu.ac.ir Preclinical studies have demonstrated that this approach leads to significant improvements in tumor penetration and growth suppression. kashanu.ac.ir Another strategy utilizes cascade-targeted nanoparticles that co-deliver gemcitabine and nucleic acids that regulate adenosine (B11128) metabolism, which is often aberrant in resistant tumors and contributes to a suppressed TME. nih.gov

The TME also contributes to resistance through cellular interactions. Cancer-associated fibroblasts (CAFs) within the stroma can secrete factors that promote resistance. aacrjournals.org Furthermore, myeloid-derived cells in the TME can release pyrimidines that compete with gemcitabine for uptake by cancer cells, and fibroblasts can release deoxycytidine, which inhibits the metabolic activation of gemcitabine within tumor cells. aacrjournals.org Hypoxia, a common feature of the TME, can also induce survival pathways like autophagy in cancer cells, further reducing gemcitabine's cytotoxic effects. kashanu.ac.ir Strategies that remodel the TME, for instance by targeting CAFs or modulating immune cells, are therefore crucial for enhancing drug delivery and efficacy. semanticscholar.org

| Strategy | Mechanism | Example/Approach | Research Finding | Source |

|---|---|---|---|---|

| Enzymatic Stromal Degradation | Breaks down extracellular matrix components (e.g., hyaluronan) to reduce interstitial pressure and improve drug penetration. | Hyaluronidase | Disrupts the stromal matrix to enhance delivery, though it may have suboptimal targeting. | kashanu.ac.ir |

| Nanoparticle Co-delivery | Encapsulates gemcitabine with a stromal-degrading enzyme for targeted release. | pH-responsive lipid nanoparticles (LNPs) co-encapsulating gemcitabine and hyaluronidase. | Achieves spatiotemporally controlled release in the acidic TME, improving tumor penetration and growth suppression. | kashanu.ac.ir |

| Modulation of Adenosine Metabolism | Targets aberrant adenosine metabolism in the TME which contributes to chemoresistance and immunosuppression. | Cascade-targeted nanoparticles delivering gemcitabine and CD39-regulating nucleic acids. | Enhances intracellular gemcitabine delivery and activates antitumor immunity by modulating metabolic-immune crosstalk. | nih.gov |

| Targeting TME-Induced Hypoxia | Overcomes survival pathways activated by low oxygen levels. | Inhibiting hypoxia-inducible factors (HIF-1α/2α) or autophagy. | Hypoxia upregulates survival pathways; targeting these can diminish resistance to gemcitabine's cytotoxic effects. | kashanu.ac.ir |

Combination Therapies for Re-sensitization to this compound

Combining this compound with other therapeutic agents is a key strategy to overcome resistance and re-sensitize tumors to its effects. spandidos-publications.com These combinations are designed to target multiple, often complementary, mechanisms of resistance, leading to synergistic antitumor activity. nih.govplos.org

One major approach is to combine gemcitabine with drugs that inhibit the specific resistance pathways mentioned previously. For example, since overexpression of the anti-apoptotic protein BCL-XL mediates resistance, combining gemcitabine with the BCL-XL degrader DT2216 has been shown to synergistically induce cell death in pancreatic cancer models. nih.gov The combination is effective because gemcitabine treatment can concurrently suppress another anti-apoptotic protein, MCL-1, leading to a potent pro-apoptotic effect. nih.gov Similarly, combining gemcitabine with the natural compound gossypol, which down-regulates BCL-2, overcomes resistance in cancer cells with high BCL-2 expression. plos.org The BET inhibitor JQ1 has also been shown to be more effective in gemcitabine-resistant subclones, suggesting its potential in combination therapy. researchgate.net

Another successful strategy involves combining gemcitabine with agents that modulate the TME and the immune response. aacrjournals.org Gemcitabine treatment can induce changes in the TME, such as increasing the expression of the immune checkpoint protein PD-L1 and the immunosuppressive cytokine TGF-β. aacrjournals.orgaacrjournals.org While this can contribute to resistance, it also "primes" the tumor for immunotherapy. aacrjournals.org Combining gemcitabine with a TGF-β signaling inhibitor (e.g., galunisertib) and an immune checkpoint inhibitor (e.g., an anti-PD-1 antibody) has been shown to restore antitumor immunity by increasing the infiltration and activation of CD8+ T cells, leading to a significant survival benefit in preclinical models. aacrjournals.org

Natural compounds have also shown promise in re-sensitizing tumors to gemcitabine. Bitter melon juice (BMJ) has been found to target multiple signaling pathways implicated in resistance, including PI3K/Akt and ERK1/2, demonstrating efficacy against gemcitabine-resistant pancreatic cancer cells. spandidos-publications.com Astaxanthin, a carotenoid, can re-sensitize resistant cells by inhibiting EMT, a process associated with resistance, through the HIF-1α/STAT3 signaling pathway. spandidos-publications.com Furthermore, combining gemcitabine with redox-modulating agents like β-phenylethyl isothiocyanate (PEITC) can enhance its efficacy by preventing the detoxification of gemcitabine-induced reactive oxygen species (ROS), a process that cancer cells use to survive treatment. nih.gov

| Combination Agent | Class/Target | Mechanism of Re-sensitization | Research Finding | Source |

|---|---|---|---|---|

| DT2216 | BCL-XL PROTAC Degrader | Degrades anti-apoptotic BCL-XL protein, restoring the apoptosis pathway. | Significantly inhibits tumor growth and prolongs survival in pancreatic cancer PDX models when combined with gemcitabine. | nih.gov |

| Galunisertib + Anti-PD-1 antibody | TGF-β Inhibitor + Immune Checkpoint Inhibitor | Blocks immunosuppressive TGF-β signaling and releases the brake on the anti-tumor immune response. | Combination with gemcitabine increases infiltration of CD8+ T cells, providing a dramatic survival benefit in mouse models. | aacrjournals.org |

| Gossypol | Natural Compound (BH3 mimetic) | Down-regulates anti-apoptotic genes (Bcl-2, Bcl-xl) and up-regulates pro-apoptotic genes. | Shows synergistic effect with gemcitabine in resistant cancer cell lines with high Bcl-2 expression. | plos.org |

| Bitter Melon Juice (BMJ) | Natural Compound | Targets multiple resistance pathways, including PI3K/Akt and ERK1/2. | Demonstrates efficacy against gemcitabine-resistant pancreatic cancer cells. | spandidos-publications.com |

| Astaxanthin (ASX) | Natural Compound (Carotenoid) | Inhibits EMT and re-sensitizes cells to gemcitabine-induced cell death via the HIF-1α/STAT3 pathway. | Co-treatment significantly inhibited tumor growth in a gemcitabine-resistant xenograft model. | spandidos-publications.com |

| Lenalidomide | Immunomodulatory Drug (iMiD) | Reduces expression of phosphorylated ERK (pERK), inhibiting a key proliferation and resistance pathway. | Combination with gemcitabine significantly reduced the IC50 of gemcitabine in pancreatic cancer cell lines. | iiarjournals.org |

| β-phenylethyl isothiocyanate (PEITC) | Redox Modulator | Inhibits the Nrf2-mediated antioxidant response, preventing detoxification of gemcitabine-induced ROS. | Increases the efficacy of gemcitabine in vitro and in vivo by reducing glutathione (B108866) (GSH) levels. | nih.gov |

Preclinical Studies of Gemcitabine Hydrochloride

In Vitro Cytotoxicity and Antiproliferative Activity in Various Cancer Cell Lines

Gemcitabine (B846) has shown potent cytotoxic effects against a wide array of cultured human and murine tumor cells. pom.go.id Research has documented its activity in cell lines derived from various cancers, including pancreatic, breast, lung, ovarian, and bladder cancers. aacrjournals.orgdovepress.comrsc.org

Studies have determined the half-maximal inhibitory concentration (IC50) of gemcitabine in several pancreatic cancer cell lines. For instance, in one study, the IC50 values for gemcitabine-treated MiaPaCa-2, BxPC-3, and PANC-1 cells were found to be higher than those treated with a modified gemcitabine formulation, indicating the potent cytotoxic nature of the parent compound. oatext.comnih.gov Another study reported IC50 values of 12.55 µM and 24.35 µM for RT4 and T24 bladder cancer cell lines, respectively, highlighting differential sensitivity. dovepress.com The cytotoxic effects of gemcitabine can be synergistic when combined with other agents, such as pemetrexed (B1662193), where the sequence of administration significantly impacts the resulting IC50 values in pancreatic cancer cell lines. aacrjournals.org

The antiproliferative activity of gemcitabine is linked to its ability to induce cell cycle arrest and apoptosis. oncotarget.com In high-grade meningioma cell lines, gemcitabine was effective in inhibiting growth by causing S-phase arrest and promoting apoptotic cell death. oncotarget.com Similarly, in pancreatic cancer cell lines, gemcitabine's cytotoxic effects are well-documented, forming the basis for its clinical use. nih.gov Furthermore, combining gemcitabine with other compounds, like the Bcl-2 antagonist ABT-737, has shown synergistic cytotoxicity and induced significant apoptosis in various cancer types, including lung, renal, bladder, and prostate cancer cell lines. researchgate.net

Table 1: In Vitro Cytotoxicity of Gemcitabine Hydrochloride in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Key Findings |

| RT4 | Bladder Cancer | 12.55 ± 0.62 | Gemcitabine solution was more potent on RT4 cells compared to T24 cells. dovepress.com |

| T24 | Bladder Cancer | 24.35 ± 1.05 | The difference in cytotoxicity compared to RT4 cells may be due to genetic differences. dovepress.com |

| MiaPaCa-2 | Pancreatic Cancer | - | Sequential exposure to pemetrexed followed by gemcitabine significantly reduced the IC50 of gemcitabine. aacrjournals.org |

| PANC-1 | Pancreatic Cancer | - | Pemetrexed and gemcitabine interacted synergistically against PANC-1 cells. aacrjournals.org |

| Capan-1 | Pancreatic Cancer | - | The highest chemotherapeutic activity was observed with the sequence of pemetrexed followed by gemcitabine. aacrjournals.org |

| AsPC-1 | Pancreatic Cancer | 0.0055 | The lowest IC50 value for gemcitabine was observed in AsPC-1 cells in one study. oatext.com |

| BxPC-3 | Pancreatic Cancer | - | BxPC-3 cells showed the highest IC50 values in both gemcitabine and a modified gemcitabine formulation treated groups. oatext.com |

| TC-1 | Lung Carcinoma | - | Stearoyl gemcitabine nanoparticles were less toxic than free gemcitabine HCl in cell culture. nih.gov |

| High-Grade Meningioma Cells | Meningioma | - | These cell lines were found to be as sensitive or more sensitive than cell lines from cancers for which gemcitabine is clinically used. oncotarget.com |

In Vivo Efficacy in Animal Models (e.g., Xenografts, Genetically Engineered Mouse Models)

The antitumor activity of gemcitabine in animal models is schedule-dependent. pom.go.id Studies have shown its efficacy in various xenograft models, including those for pancreatic, lung, colon, and high-grade meningioma cancers. oncotarget.comaacrjournals.orgiiarjournals.org

In xenograft models of high-grade meningioma, systemic administration of gemcitabine not only suppressed tumor initiation but also inhibited the growth of established tumors, leading to long-term control. oncotarget.com Histological analysis confirmed that gemcitabine induced apoptosis and S-phase arrest in the tumor cells in vivo. oncotarget.com Similarly, in pancreatic cancer xenograft models, gemcitabine has demonstrated significant antitumor effects. oncotarget.com For instance, combining fasting cycles with gemcitabine treatment in a xenograft mouse model of pancreatic cancer resulted in a more than 40% decrease in tumor growth. oncotarget.com

The efficacy of gemcitabine has also been evaluated in genetically engineered mouse models (GEMMs), which more accurately recapitulate human disease. mdpi.compancreapedia.org In the LSL-KrasG12D/+; p48-Cre (KC) mouse model of pancreatic cancer, which develops preneoplastic lesions that progress to invasive cancer, gemcitabine accumulation was significantly higher in tumor tissue compared to preneoplastic lesions and healthy pancreas. mdpi.com The KPC mouse model, which closely mimics the aggressive and desmoplastic nature of human pancreatic ductal adenocarcinoma (PDAC), has also been used to evaluate gemcitabine's efficacy, particularly in combination with other therapeutic strategies. mdpi.compancreapedia.org

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Cancer Type | Key Findings |

| Xenograft (High-Grade Meningioma) | Meningioma | Systemic gemcitabine suppressed tumor initiation and inhibited the growth of established tumors. oncotarget.com |

| Xenograft (Pancreatic Cancer) | Pancreatic Cancer | Fasting cycles prior to gemcitabine injection significantly retarded tumor progression. oncotarget.com |

| Xenograft (Colon 26-A) | Colon Cancer | A moderately sensitive tumor with a T/C value of 0.25 when treated with gemcitabine. aacrjournals.org |

| Xenograft (HCT-116) | Colon Cancer | A prodrug of gemcitabine, LY2334737, showed significant antitumor activity. aacrjournals.org |

| Xenograft (Patient-derived mesothelioma and NSCLC) | Mesothelioma, NSCLC | An oral prodrug of gemcitabine showed equivalent activity to intravenous gemcitabine HCl. nih.gov |

| Genetically Engineered Mouse Model (KPC) | Pancreatic Cancer | This model, which recapitulates aggressive human PDAC, is used to study gemcitabine efficacy. mdpi.compancreapedia.org |

| Genetically Engineered Mouse Model (KC) | Pancreatic Cancer | Gemcitabine accumulation was significantly increased in tumor tissue compared to preneoplastic lesions. mdpi.com |

Radiosensitization Properties of this compound in Preclinical Models

Gemcitabine is recognized as a potent radiosensitizer, enhancing the cell-killing effects of ionizing radiation in various tumor cells. aacrjournals.orgnih.gov This property has been demonstrated in both in vitro and in vivo preclinical studies. aacrjournals.orgresearchgate.net

In vitro studies have shown that non-toxic concentrations of gemcitabine can radiosensitize a wide range of human tumor cell lines, including those from pancreatic, breast, head and neck, and colorectal cancers. aacrjournals.orgnih.gov The mechanism of radiosensitization is associated with the redistribution of cells into the S phase and the depletion of deoxyadenosine (B7792050) triphosphate (dATP) pools. nih.gov These conditions can be achieved through either a prolonged, low-concentration exposure or a brief, higher-concentration treatment with gemcitabine. nih.gov For example, in MCF-7 breast carcinoma cell lines, both p53 wild-type and mutant cells showed significant radiosensitization with radiation enhancement ratios of 1.6–1.8. aacrjournals.org

In vivo, the combination of gemcitabine and ionizing radiation has been shown to increase tumor growth delay in animal models. aacrjournals.org These preclinical findings have provided a strong rationale for the clinical investigation of gemcitabine as a radiosensitizing agent. nih.gov

Table 3: Radiosensitization Properties of this compound

| Model System | Cancer Type | Key Findings |

| Human Tumor Cell Cultures | Pancreas, Breast, Head and Neck | Gemcitabine was found to be a potent radiosensitizer. nih.gov |

| MCF-7 Breast Carcinoma Cell Lines (p53 wild-type and mutant) | Breast Cancer | Both cell lines showed significant radiosensitization with enhancement ratios of 1.6-1.8. aacrjournals.org |

| Animal Models | Various Solid Tumors | Gemcitabine increased tumor growth delay when combined with ionizing radiation. aacrjournals.org |

Immunomodulatory Effects of this compound in Preclinical Models

Recent preclinical studies have revealed that gemcitabine possesses significant immunomodulatory properties that can contribute to its antitumor activity, independent of its direct cytotoxic effects. nih.govfrontiersin.org

In various murine tumor models, the therapeutic efficacy of gemcitabine was found to correlate with the immunogenicity of the tumor rather than its in vitro sensitivity to the drug. nih.gov The antitumor effects of gemcitabine were diminished in nude mice, which lack a functional T-cell system, highlighting the crucial role of the immune system in its mechanism of action. nih.gov

Gemcitabine can modulate the tumor microenvironment in several ways. frontiersin.org It has been shown to reduce the population of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs). frontiersin.orgmdpi.com This reduction of immunosuppressive elements can enhance T-cell mediated antitumor immune responses. nih.gov Furthermore, gemcitabine can promote the activation of dendritic cells (DCs) and increase the expression of MHC class I molecules on tumor cells, thereby improving antigen presentation and priming of CD8+ T-cell responses. mdpi.comnih.gov These immunomodulatory effects make gemcitabine a promising candidate for combination therapies with various immunotherapeutic agents. nih.govfrontiersin.orgmdpi.com

Table 4: Immunomodulatory Effects of this compound in Preclinical Models

| Model System | Key Findings |

| Murine Tumor Models | Antitumor efficacy correlated with tumor immunogenicity, not in vitro drug sensitivity. nih.gov |

| Nude Mice | The antitumor effects of gemcitabine were lost, demonstrating the importance of the immune system. nih.gov |

| Various Preclinical Models | Gemcitabine reduces immunosuppressive cells like MDSCs and Tregs. frontiersin.orgmdpi.com |

| Preclinical Mouse Tumor Model | Combination with a therapeutic DNA vaccine led to the eradication of established tumors. nih.gov |

| Pancreatic Cancer Models | Gemcitabine enhances tumor antigen presentation by upregulating HLA-I expression. mdpi.com |

Clinical Research and Outcomes of Gemcitabine Hydrochloride

Clinical Efficacy of Gemcitabine (B846) Hydrochloride in Specific Cancer Types

Pancreatic Cancer

Gemcitabine hydrochloride became a foundational treatment for advanced pancreatic cancer, initially demonstrating improved survival over the previous standard, fluorouracil. massivebio.comnih.gov Clinical research has since focused on combining gemcitabine with other cytotoxic agents to enhance its efficacy.

As a monotherapy, gemcitabine provided a modest but significant benefit. In seminal trials, patients treated with gemcitabine achieved a median survival of around 5.7 to 6.2 months and a one-year survival rate of approximately 18%. massivebio.comnih.gov While objective response rates were often low, a notable portion of patients experienced clinical benefit, including improvements in pain and performance status. nih.gov

| Study/Regimen | Patient Population | Key Efficacy Endpoint | Result | Citation |

|---|---|---|---|---|

| FOLFIRINOX vs. Gemcitabine | Metastatic | Median Overall Survival | 11.1 months (FOLFIRINOX) vs. 6.8 months (Gemcitabine) | nih.gov |

| Gemcitabine + nab-paclitaxel vs. Gemcitabine | Metastatic | Median Overall Survival | 8.5 months vs. 6.7 months | mdpi.com |

| Gemcitabine + nab-paclitaxel vs. Gemcitabine | Metastatic | 1-Year Survival Rate | 35% vs. 22% | mdpi.com |

| Gemcitabine + capecitabine (B1668275) vs. Gemcitabine | Adjuvant (Post-Resection) | Median Overall Survival | 31.6 months vs. 28.4 months | cancernetwork.com |

| FOLFIRINOX vs. Gemcitabine + nab-paclitaxel | Metastatic | Median Overall Survival | ~9.2 months vs. ~7.1 months | nih.govinstitut-servier.com |

Non-Small Cell Lung Cancer (NSCLC)

In the treatment of advanced or metastatic Non-Small Cell Lung Cancer (NSCLC), this compound is a key therapeutic agent, particularly in combination with platinum compounds. nih.gov

The combination of gemcitabine with cisplatin (B142131) has been established as a first-line standard of care. nih.gov Clinical trials have demonstrated that this combination provides superior outcomes compared to cisplatin alone. nih.gov One major study comparing gemcitabine plus cisplatin to cisplatin monotherapy in 522 patients with advanced NSCLC showed a significant improvement in survival for the combination arm. nih.gov Another study comparing the gemcitabine-cisplatin regimen to a combination of cisplatin and etoposide (B1684455) found that the gemcitabine-containing arm yielded a significantly higher objective response rate (40.6% vs. 21.9%) and a longer time to progression (6.9 vs. 4.3 months). nih.gov

As a single agent, gemcitabine has shown efficacy in patients who may not be candidates for aggressive platinum-based combination therapy, such as the elderly or those with a poor performance status. nih.govnih.gov In a Phase II trial for patients with an ECOG performance status of 2, gemcitabine monotherapy resulted in a median survival of 4.8 months and an estimated 1-year survival rate of 20%, with a partial response rate of 14% among evaluable patients. nih.gov

| Study/Regimen | Patient Population | Key Efficacy Endpoint | Result | Citation |

|---|---|---|---|---|

| Gemcitabine + Cisplatin vs. Cisplatin + Etoposide | Advanced NSCLC | Objective Response Rate | 40.6% vs. 21.9% | nih.gov |

| Gemcitabine + Cisplatin vs. Cisplatin + Etoposide | Advanced NSCLC | Time to Progression | 6.9 months vs. 4.3 months | nih.gov |

| Gemcitabine Monotherapy | Advanced NSCLC (PS=2) | Median Survival | 4.8 months | nih.gov |

| Gemcitabine Monotherapy | Advanced NSCLC (PS=2) | 1-Year Survival Rate | 20% | nih.gov |

Bladder Cancer

This compound, primarily in combination with cisplatin (the GC regimen), is a cornerstone in the management of advanced and muscle-invasive bladder cancer. cancer.govwithpower.com This combination has demonstrated a favorable balance of efficacy and tolerability, establishing it as a standard treatment alternative to more toxic regimens like MVAC (methotrexate, vinblastine, doxorubicin, and cisplatin). withpower.com

Clinical studies have explored the synergistic effects of gemcitabine and cisplatin, which interfere with DNA synthesis and repair through different mechanisms. nih.gov This synergy is believed to contribute to the combination's effectiveness. Phase II trials are ongoing to evaluate outcomes in specific patient populations, such as those with particular gene alterations, to further personalize treatment. bcan.orgmycancergenome.org

| Study Type/Setting | Regimen | Research Focus | Finding | Citation |

|---|---|---|---|---|

| Adjuvant Therapy | Gemcitabine + Cisplatin | Evaluation after radical cystectomy | The combination is a well-tolerated regimen with a good safety profile for adjuvant treatment. | nih.gov |

| Metastatic Disease | Gemcitabine + Cisplatin | Comparison to MVAC regimen | Offers a similar efficacy profile to MVAC with a more favorable toxicity profile, making it a preferred option. | withpower.com |

| Neoadjuvant Therapy | Gemcitabine + Cisplatin | Treatment before surgery in muscle-invasive disease | Being studied to shrink tumors and identify responders who may be candidates for bladder preservation. | clinicaltrials.govbcan.org |

Breast Cancer

For metastatic breast cancer, this compound in combination with paclitaxel (B517696) offers a significant therapeutic advantage, particularly for patients whose disease has progressed after prior anthracycline-based chemotherapy. lilly.comlilly.com